5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with benzothiazole and trichlorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and diketones.
Introduction of the Benzothiazole Group: This step may involve the condensation of 2-aminobenzenethiol with a suitable intermediate.
Attachment of the Trichlorophenyl Group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzothiazole moieties.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, the compound might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or other critical enzymes in disease pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the trichlorophenyl group.
4-(1,3-benzothiazol-2-yl)-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-one: Lacks the amino group.
5-amino-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-one: Lacks the benzothiazole group.
Uniqueness
The presence of both the benzothiazole and trichlorophenyl groups in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-one may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N3OS/c18-8-5-10(20)12(6-9(8)19)23-7-13(24)15(16(23)21)17-22-11-3-1-2-4-14(11)25-17/h1-6H,7,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUMXQFMGNZSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2Cl)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2Cl)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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